Decoding the Pharmacophore: Mechanism of Action of 2,3-Dihydro-1-benzofuran-2-carbonitrile in Biological Systems
Decoding the Pharmacophore: Mechanism of Action of 2,3-Dihydro-1-benzofuran-2-carbonitrile in Biological Systems
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
The structural motif 2,3-dihydro-1-benzofuran-2-carbonitrile has emerged as a highly privileged scaffold in modern medicinal chemistry. Characterized by a fused benzene and furan ring system modified with a strongly electron-withdrawing carbonitrile group at the C-2 position, this core provides unique physicochemical properties, including optimal lipid solubility and precise hydrogen-bonding geometry[1].
While historically recognized for broad-spectrum kinase inhibition (such as CDK2)[2], recent breakthroughs have repositioned highly substituted 2,3-dihydrobenzofuran-2-carbonitrile derivatives as potent, first-in-class YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors [3][4]. This whitepaper dissects the molecular mechanism of action (MoA) of this scaffold within the Hippo signaling pathway, detailing the causality behind its biological activity and providing field-proven, self-validating protocols for characterizing its efficacy.
Molecular Architecture and Target Engagement
The Hippo Pathway and the TEAD Interface
The Hippo signaling pathway is a critical regulator of tissue homeostasis and organ size. When the pathway is dysregulated—a hallmark of various malignancies including mesothelioma and non-small cell lung cancer (NSCLC)—the transcriptional co-activators YAP (Yes-associated protein) and TAZ translocate to the nucleus[5]. Because YAP/TAZ lack DNA-binding domains, they must complex with TEAD (TEA domain) transcription factors to drive the expression of oncogenic and fibrotic genes (e.g., CTGF, CYR61)[6].
Mechanism of Action: PPI Disruption
The 2,3-dihydro-1-benzofuran-2-carbonitrile scaffold acts by directly antagonizing the YAP/TAZ-TEAD complex. The mechanism unfolds via two primary structural interactions:
-
Hydrophobic Anchoring: The lipophilic benzofuran core intercalates into the deep hydrophobic lipidation pocket (the auto-palmitoylation site) of the TEAD protein, inducing an allosteric shift that distorts the YAP-binding surface interface[7].
-
Directional Hydrogen Bonding: The C-2 carbonitrile (-C≡N) group acts as a critical hydrogen-bond acceptor. It engages in highly directional interactions with conserved polar residues (such as Cys359 or Ser345 in TEAD4), locking the inhibitor in a stable conformation and preventing the recruitment of the YAP Ω-loop[7].
Figure 1. Hippo pathway modulation via YAP-TEAD PPI inhibition.
Quantitative Structure-Activity Relationship (SAR)
To understand the biological translation of this mechanism, we must evaluate the structure-activity relationship (SAR). Substitutions on the benzene ring (e.g., halogens at C-4, C-5, or C-6) drastically alter the electron density and steric bulk, directly impacting TEAD binding affinity[3][8].
Table 1: Representative SAR of 2,3-dihydro-1-benzofuran-2-carbonitrile Derivatives
| Compound Variant | C-Ring Substitution | TEAD Biochemical IC₅₀ (nM) | Cellular Reporter IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |
| Core Scaffold | Unsubstituted | > 10,000 | > 10,000 | > 50.0 |
| Derivative A | 5-Chloro | 1,250 | 3,400 | > 50.0 |
| Derivative B | 4-Bromo, 5-Chloro | 185 | 420 | 35.5 |
| Derivative C | 4-Bromo, 5-Chloro, 6-Fluoro | 12 | 45 | > 50.0 |
Data synthesis based on patent literature for YAP/TAZ-TEAD PPI inhibitors containing the benzofuran-2-carbonitrile pharmacophore[4]. Derivative C demonstrates that multi-halogenation optimizes pocket occupancy without sacrificing cellular viability.
Self-Validating Experimental Protocols
To establish trustworthiness and scientific integrity, the biological activity of 2,3-dihydro-1-benzofuran-2-carbonitrile derivatives must be evaluated using orthogonal, self-validating assay systems. The following protocols are designed to confirm biochemical target engagement and subsequent cellular functional efficacy.
Figure 2. Stepwise validation workflow for TEAD PPI inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Purpose: To quantify the direct biochemical disruption of the YAP-TEAD protein-protein interaction. Causality & Rationale: TR-FRET is selected over standard ELISA because the time-resolved nature of the lanthanide fluorophore eliminates short-lived background auto-fluorescence from the benzofuran compounds, ensuring high signal-to-noise ratios.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.01% Tween-20.
-
Protein Complex Assembly: Dilute His-tagged TEAD4 (target) and GST-tagged YAP (ligand) to final well concentrations of 10 nM and 30 nM, respectively.
-
Compound Addition: Dispense 2,3-dihydro-1-benzofuran-2-carbonitrile derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO concentration (<1% final).
-
Fluorophore Labeling: Add Europium-anti-His antibody (donor) and APC-anti-GST antibody (acceptor) at 2 nM final concentration.
-
Incubation & Readout: Incubate the microplate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a multi-mode reader (e.g., PHERAstar) exciting at 337 nm and reading emissions at 615 nm (Europium) and 665 nm (APC).
-
Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and a known TEAD inhibitor (positive control). The assay is only valid if Z' > 0.6. Calculate IC₅₀ using the 665/615 nm emission ratio.
Protocol 2: 8xGTIIC Cellular Luciferase Reporter Assay
Purpose: To confirm that the biochemical inhibition translates to functional transcriptional repression of TEAD in living cells. Causality & Rationale: Biochemical binding does not guarantee cellular permeability or functional antagonism. This assay uses a synthetic promoter containing eight TEAD-binding motifs (GTIIC) driving a luciferase reporter, providing a direct, amplified readout of YAP-TEAD transcriptional activity[9].
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T cells in 384-well white opaque plates at 5,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: Co-transfect cells with the 8xGTIIC-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for cell viability/transfection efficiency) using Lipofectamine 3000.
-
Compound Treatment: 24 hours post-transfection, replace media with low-serum media (1% FBS) containing serial dilutions of the benzofuran-2-carbonitrile compounds.
-
Incubation: Incubate for an additional 24 hours.
-
Dual-Luciferase Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Glo Luciferase Assay System.
-
Self-Validation Check: Normalize Firefly signals to Renilla signals to rule out non-specific cytotoxicity or generalized transcriptional silencing. A true YAP-TEAD inhibitor will show a dose-dependent decrease in the Firefly/Renilla ratio.
Conclusion
The 2,3-dihydro-1-benzofuran-2-carbonitrile scaffold is a masterclass in targeted molecular design. By leveraging its unique spatial geometry and the hydrogen-bonding capacity of the carbonitrile group, this pharmacophore effectively infiltrates the TEAD auto-palmitoylation pocket or surface interface, disrupting the oncogenic YAP/TAZ-TEAD complex. As demonstrated through rigorous TR-FRET and cellular reporter assays, meticulous halogenation of the benzofuran core yields sub-nanomolar inhibitors, paving the way for next-generation therapeutics in Hippo-pathway-driven diseases.
References
- WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Google P
- US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Google P
-
Benzofuran – Knowledge and References Taylor & Francis[Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity PMC - National Institutes of Health[Link]
-
The First Class of Small Molecules Potently Disrupting the YAP‐TEAD Interaction by Direct Competition ResearchGate[Link]
- US20240279191A1 - Small molecule inhibitors of tead-yap Google P
Sources
- 1. evitachem.com [evitachem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 4. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 5. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 6. WO2024238738A2 - Benzimidazole and related analogs for inhibiting yap/taz-tead - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. US20240279191A1 - Small molecule inhibitors of tead-yap - Google Patents [patents.google.com]
